molecular formula C10H13NO2 B042027 3-(Methylamino)-3-phenylpropanoic acid CAS No. 76497-43-3

3-(Methylamino)-3-phenylpropanoic acid

Cat. No.: B042027
CAS No.: 76497-43-3
M. Wt: 179.22 g/mol
InChI Key: ZENXBHNUVVFNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group and a phenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of a Mannich reaction, where phenylacetaldehyde, formaldehyde, and methylamine are reacted to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives.

Scientific Research Applications

3-(Methylamino)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar phenyl group but lacking the methylamino group.

    3-(Dimethylamino)-3-phenylpropanoic acid: A derivative with an additional methyl group on the amino nitrogen.

    Phenylacetic acid: A simpler compound with a phenyl group attached to acetic acid.

Uniqueness

3-(Methylamino)-3-phenylpropanoic acid is unique due to the presence of both a methylamino group and a phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(methylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENXBHNUVVFNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507158
Record name 3-(Methylamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76497-43-3
Record name 3-(Methylamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(Methylamino)-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Methylamino)-3-phenylpropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(Methylamino)-3-phenylpropanoic acid
Reactant of Route 6
3-(Methylamino)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.